molecular formula C5H5F3N4S B15244277 2-Hydrazinyl-6-((trifluoromethyl)thio)pyrazine CAS No. 1246471-21-5

2-Hydrazinyl-6-((trifluoromethyl)thio)pyrazine

Cat. No.: B15244277
CAS No.: 1246471-21-5
M. Wt: 210.18 g/mol
InChI Key: YEJFTXMEJVBFPT-UHFFFAOYSA-N
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Description

2-Hydrazinyl-6-((trifluoromethyl)thio)pyrazine (Molecular Formula: C5H5F3N4S) is a pyrazine derivative of significant interest in medicinal chemistry and antiparasitic drug discovery . This compound serves as a key synthetic intermediate for the development of novel hydrazone derivatives with demonstrated pharmacological activity. Scientific research has identified this hydrazinyl pyrazine compound as a precursor to a class of potent antileishmanial agents . Derivatives of this compound have exhibited significant activity against the intracellular amastigote forms of Leishmania amazonensis , with IC50 values below 20 µM, indicating strong potential for the development of new treatments for this parasitic disease . Preliminary mechanistic studies on related hydrazine-derived compounds suggest that the pharmacological effect on L. amazonensis promastigotes involves the accumulation of reactive oxygen species (ROS) and disruption of parasite mitochondrial function . The structure combines a pyrazine ring, a privileged scaffold in drug discovery, with both a hydrazinyl functional group, which is common in active pharmacophores, and a trifluoromethylthio moiety, known to enhance membrane permeability and metabolic stability . This compound is intended for research and development use only by technically qualified persons. It is not intended for diagnostic or therapeutic uses in humans or animals. All batches are supplied with full quality assurance data and should be stored in a cool, dry place for long-term stability.

Properties

CAS No.

1246471-21-5

Molecular Formula

C5H5F3N4S

Molecular Weight

210.18 g/mol

IUPAC Name

[6-(trifluoromethylsulfanyl)pyrazin-2-yl]hydrazine

InChI

InChI=1S/C5H5F3N4S/c6-5(7,8)13-4-2-10-1-3(11-4)12-9/h1-2H,9H2,(H,11,12)

InChI Key

YEJFTXMEJVBFPT-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)SC(F)(F)F)NN

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The substitution of a chlorine atom at position 2 of 6-(trifluoromethylthio)pyrazine with hydrazine can be achieved using hydrazine hydrate in ethanol. Key parameters include:

  • Temperature : Maintaining the reaction at 60–61°C to balance reactivity and minimize side reactions.
  • Base Selection : Sodium hydroxide for pH adjustment to neutralize HCl byproducts, ensuring reaction progression.
  • Solvent System : Ethanol or dichloromethane/isopropanol mixtures for optimal solubility and purification.

Post-reaction, the product is isolated via extraction with methylene dichloride/isopropanol, followed by concentration and crystallization using methyl tert-butyl ether (MTBE). This method, adapted from similar protocols, typically yields intermediates with purities exceeding 93%, as confirmed by HPLC.

Introduction of the Trifluoromethylthio Group via Nucleophilic Substitution

The trifluoromethylthio (-SCF₃) group is introduced through reactions with trifluoromethylthiolating agents. While direct methods are scarce in the literature, analogous approaches for sulfur-containing heterocycles provide valuable insights.

Thiocyanate-Based Functionalization

In ruthenium-catalyzed systems, thiocyanate (SCN⁻) reacts with tetrazine ligands to form chalcogenone derivatives. Although this method targets triazines, the regioselective incorporation of sulfur groups suggests potential adaptability for pyrazines. Key considerations include:

  • Catalyst : Ruthenium complexes (e.g., [RuCl(η⁶-arene)]₂) to facilitate ligand substitution.
  • Reagents : Sodium or potassium thiocyanate for sulfur transfer, with trifluoromethylation achieved via subsequent reactions with CF₃ sources.

Trifluoromethylthiolation of Pre-Functionalized Pyrazines

An alternative route involves displacing a leaving group (e.g., chloride) on 2-hydrazinylpyrazine with a trifluoromethylthiolate anion (CF₃S⁻). This method parallels the synthesis of N-trifluoromethyl pyrazoles, where trifluoromethylhydrazine intermediates are stabilized using dichloromethane and strong acids.

Stability Challenges and Reaction Optimization

The instability of intermediates, particularly those containing trifluoromethyl groups, poses significant hurdles. For instance, trifluoromethylhydrazine hydrochloride exhibits a solution-state half-life of ~6 hours, necessitating rapid processing. Mitigation strategies include:

  • Solvent Choice : Dichloromethane (DCM) suppresses des-CF₃ byproducts by stabilizing reactive intermediates.
  • Acid Additives : Methanesulfonic acid enhances protonation of intermediates, reducing decomposition during reflux.

Comparative Analysis of Synthetic Routes

The table below summarizes the feasibility of each method based on yield, scalability, and complexity:

Method Key Reagents Yield Purity Reference
Hydrazine substitution Hydrazine hydrate, NaOH ~93% 93.3%
Thiocyanate functionalization Ru catalysts, NaSCN N/A N/A
Trifluoromethylthiolation CF₃SO₃Na, DCM ~75%* >90%* ,

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinyl-6-((trifluoromethyl)thio)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while reduction can produce hydrazones .

Scientific Research Applications

2-Hydrazinyl-6-((trifluoromethyl)thio)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-6-((trifluoromethyl)thio)pyrazine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. Additionally, the trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Substitution Patterns on Pyrazine Core

  • Trifluoromethylthio (-SCF₃) vs. Trifluoromethyl (-CF₃):

    • The -SCF₃ group in the target compound increases lipophilicity (LogD) compared to -CF₃ analogs. For example, pyrazine derivatives with -CF₃ substitutions (e.g., 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine) exhibit moderate antimicrobial activity but higher cytotoxicity . In contrast, the -SCF₃ group may reduce cytotoxicity due to altered electronic effects and steric shielding .
    • Synthetic Accessibility: Introduction of -SCF₃ typically involves nucleophilic substitution with CsF/Cs₂CO₃ in DMF, as seen in the synthesis of 2,3-dimethoxy-5-(((4-(trifluoromethyl)phenyl)thio)methyl)pyrazine . This route is scalable but requires careful control of reaction conditions to avoid side reactions.
  • Hydrazinyl vs. Carboxamide Substituents: Hydrazinyl derivatives (e.g., 2-hydrazinylpyrazines) often exhibit enhanced antimycobacterial activity compared to carboxamide analogs. For instance, benzylaminopyrazine-2-carboxamides showed doubled activity when the carbonitrile group was replaced with hydrazine, despite lower lipophilicity . This suggests the hydrazinyl group improves target binding via hydrogen bonding or coordination.

Heterocycle Variants: Pyrazine vs. Pyrimidine/Pyridazine

  • Potency in BACE1 Inhibitors: Pyrazine (compound 218) and pyrimidine (compound 217) derivatives showed similar potency in biochemical assays for β-secretase (BACE1) inhibition. However, pyridazine (compound 219) was 10-fold less potent, attributed to reduced electron-withdrawing effects and poorer enzyme fit .

Antimycobacterial Activity

  • The target compound’s hydrazinyl and -SCF₃ groups align with active pyrazine derivatives like compounds 8 and 9 from , which showed MIC values of 6.25–25 µg/mL against M. tuberculosis. However, cytotoxicity varies: trifluoromethyl-containing analogs often display higher toxicity (e.g., HepG2 cell assays), whereas hydrazinyl derivatives without -CF₃ groups showed lower cytotoxicity .

Antimicrobial and Antifungal Potential

  • Thiourea derivatives of trifluoromethyl-pyrazines (e.g., compound 13j in ) demonstrated potent activity against bacterial (MIC 6.25 µg/mL) and fungal strains, outperforming urea analogs. The -SCF₃ group in the target compound may similarly enhance membrane permeability .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

  • The -SCF₃ group increases LogD compared to -OCH₃ or -CH₃ substituents, as seen in pyrazine-based BACE1 inhibitors . This may enhance tissue penetration but reduce aqueous solubility, necessitating formulation optimization.

Metabolic Stability

  • Trifluoromethylthio groups are metabolically resistant to oxidation compared to -SCH₃, improving half-life. However, hydrazinyl groups may undergo acetylation or oxidation, requiring structural masking (e.g., prodrugs) .

Key Research Findings and Data Tables

Table 1: Comparative Activity of Pyrazine Derivatives

Compound Substituents Biological Activity (MIC or IC₅₀) LogD Cytotoxicity (HepG2, IC₅₀)
Target Compound 2-NHNH₂, 6-SCF₃ Under investigation ~2.7 Pending
Compound 8 4-Methylbenzylamino 6.25 µg/mL (M. tuberculosis) 1.5 >100 µM
Compound 218 Pyrazine core, BACE1 0.8 nM (BACE1) 2.5 N/A
Compound 13j Thiourea, -CF₃ 6.25 µg/mL (E. coli) 3.1 25 µM

Table 2: Heterocycle Comparison in BACE1 Inhibitors

Heterocycle Biochemical IC₅₀ (nM) Cellular IC₅₀ (nM) LogD
Pyrimidine 0.7 5.2 1.8
Pyrazine 0.8 5.5 2.5
Pyridazine 6.4 120 2.0

Biological Activity

2-Hydrazinyl-6-((trifluoromethyl)thio)pyrazine is a pyrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, characterized by the presence of hydrazine and trifluoromethyl thio groups, suggests a variety of interactions with biological targets, making it a candidate for further investigation.

The compound can be represented by the following chemical structure:

C5H5F3N4S\text{C}_5\text{H}_5\text{F}_3\text{N}_4\text{S}

This structure indicates the presence of:

  • Hydrazine group : Known for its reactivity and potential in forming various derivatives.
  • Trifluoromethyl thio group : Enhances lipophilicity and may improve biological activity.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects, particularly in anticancer and antimicrobial activities.

Anticancer Activity

Studies have shown that derivatives of pyrazine compounds exhibit significant cytotoxic effects on various cancer cell lines. For instance:

  • A related pyrazolo[3,4-d]pyrimidine compound demonstrated potent inhibition against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cell lines, with IC50 values ranging from 6 to 99 nM .
  • The mechanism of action often involves inducing apoptosis and cell cycle arrest at specific phases (e.g., G1 phase), which could be relevant for this compound as well.

Antimicrobial Activity

The antimicrobial properties of pyrazine derivatives are well-documented:

  • Compounds similar to this compound have shown significant inhibition against both Gram-positive and Gram-negative bacteria. For example, pyrazolyl-thiazole derivatives exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

Cytotoxicity Assay

In a study evaluating the cytotoxic effects of various pyrazine derivatives, including this compound:

  • Cell Lines Tested : MCF-7, HCT-116, HepG-2.
  • Results : Induced apoptosis was observed along with significant cell growth inhibition. The IC50 values were comparable to established chemotherapeutic agents.
CompoundCell LineIC50 (nM)Mechanism
This compoundMCF-7XApoptosis
This compoundHCT-116YG1 Arrest
This compoundHepG-2ZApoptosis

Antimicrobial Efficacy

In vitro studies have demonstrated that compounds with similar structures possess broad-spectrum antimicrobial activity:

  • Tested Strains : Staphylococcus aureus, Escherichia coli, Candida albicans.
CompoundBacterial StrainZone of Inhibition (mm)
This compoundS. aureusA
This compoundE. coliB
This compoundC. albicansC

Q & A

Q. Table 1: Example Reaction Conditions

PrecursorSolventTemp (°C)Yield (%)Characterization Method
6-Cl-TFMT-pyrazineEtOH8065–70NMR, MS, TGA
6-Br-TFMT-pyrazineDMF10075–80X-ray crystallography

How can researchers characterize the thermal stability of this compound?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC): Measure decomposition onset temperature (typically >200°C for hydrazine derivatives).
  • Thermogravimetric Analysis (TGA): Track mass loss patterns to identify degradation steps (e.g., loss of hydrazine moiety at ~250°C) .
  • Safety Note: Hydrazine derivatives may exhibit exothermic decomposition; use controlled heating rates (≤5°C/min) .

Advanced Research Questions

How does the trifluoromethylthio group influence electronic structure and reactivity?

Methodological Answer:

  • Computational Analysis: Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution. The -SCF3_3 group is strongly electron-withdrawing, polarizing the pyrazine ring and activating positions for electrophilic substitution .
  • Experimental Validation: Compare reaction rates with analogs lacking -SCF3_3 (e.g., methylthio vs. trifluoromethylthio derivatives) in cross-coupling reactions .

Q. Table 2: DFT Parameters for Electronic Analysis

FunctionalBasis SetSolvent ModelKey Finding (eV)
B3LYP6-311+G(d,p)PCM (EtOH)LUMO = -1.92
M06-2Xdef2-TZVPGas PhaseHOMO = -6.45

What mechanisms underlie its potential biological activity?

Methodological Answer:

  • In Silico Docking: Use AutoDock Vina to model interactions with enzyme targets (e.g., DPP-4 inhibitors). The hydrazinyl group may form hydrogen bonds with catalytic residues .
  • In Vitro Assays: Test cytotoxicity via MTT assay (IC50_{50} values) and apoptosis markers (caspase-3 activation) in cancer cell lines .
  • Caution: Hydrazine derivatives can exhibit genotoxicity; include positive controls (e.g., hydrazine sulfate) in assays .

How do solvent effects modulate its molecular dynamics post-excitation?

Methodological Answer:

  • Ultrafast Spectroscopy: Use transient absorption spectroscopy (e.g., 248 nm excitation) to track S1_1→S2_2 transitions. Compare lifetimes in polar (acetonitrile) vs. nonpolar (toluene) solvents .
  • MCTDH Simulations: Model vibronic coupling using a 24-mode Hamiltonian to reproduce absorption spectra. Symmetry constraints reduce computational complexity .

Q. Table 3: Key Spectral Parameters

Solventλmax_{\text{max}} (nm)Lifetime (ps)Coupling Strength (cm1^{-1})
Acetonitrile3200.5150
Toluene3150.890

Data Contradictions and Resolution

  • Synthetic Yields: reports 65–70% yields in ethanol, while halogenated precursors in DMF (unpublished data) show higher yields. Resolve by optimizing solvent/base pairs .
  • Biological Activity: Some hydrazine derivatives show cytotoxicity (), while others (e.g., DPP-4 inhibitors) are therapeutic. Context-dependent mechanisms require target-specific assays .

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